molecular formula C23H19BrN2O3S B3268061 2-((2-(4-methoxyphenyl)-2-oxoethyl)thio)-3-phenylquinazolin-4(3H)-one hydrobromide CAS No. 474879-73-7

2-((2-(4-methoxyphenyl)-2-oxoethyl)thio)-3-phenylquinazolin-4(3H)-one hydrobromide

Cat. No.: B3268061
CAS No.: 474879-73-7
M. Wt: 483.4 g/mol
InChI Key: YQBZLULFZVASJA-UHFFFAOYSA-N
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Description

    Reactants: Quinazolinone, 4-methoxybenzaldehyde, phenylacetic acid

    Conditions: Condensation reaction under acidic conditions

    Product: 2-((2-(4-methoxyphenyl)-2-oxoethyl)thio)-3-phenylquinazolin-4(3H)-one

  • Step 3: Formation of Hydrobromide Derivative

      Reactants: 2-((2-(4-methoxyphenyl)-2-oxoethyl)thio)-3-phenylquinazolin-4(3H)-one, hydrobromic acid

      Conditions: Reaction at room temperature

      Product: 2-((2-(4-methoxyphenyl)-2-oxoethyl)thio)-3-phenylquinazolin-4(3H)-one hydrobromide

  • Industrial Production Methods

    Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to maximize yield and purity.

    Preparation Methods

    Synthetic Routes and Reaction Conditions

    The synthesis of 2-((2-(4-methoxyphenyl)-2-oxoethyl)thio)-3-phenylquinazolin-4(3H)-one hydrobromide typically involves multiple steps. One common method starts with the preparation of the quinazolinone core, followed by the introduction of the phenyl and methoxyphenyl groups. The final step involves the addition of the hydrobromide salt to form the hydrobromide derivative.

    • Step 1: Synthesis of Quinazolinone Core

        Reactants: Anthranilic acid, formamide

        Conditions: Reflux in the presence of a catalyst

        Product: Quinazolinone

    Chemical Reactions Analysis

    Types of Reactions

      Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinones.

      Reduction: Reduction reactions can occur at the quinazolinone core, converting it to a dihydroquinazolinone derivative.

      Substitution: The compound can participate in nucleophilic substitution reactions, especially at the phenyl and methoxyphenyl groups.

    Common Reagents and Conditions

      Oxidation: Potassium permanganate, hydrogen peroxide

      Reduction: Sodium borohydride, lithium aluminum hydride

      Substitution: Halogenating agents, nucleophiles such as amines or thiols

    Major Products

      Oxidation: Quinones

      Reduction: Dihydroquinazolinone derivatives

      Substitution: Various substituted quinazolinone derivatives

    Scientific Research Applications

      Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

      Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

      Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

      Industry: Utilized in the development of new materials with specific electronic or optical properties.

    Mechanism of Action

    The mechanism of action of 2-((2-(4-methoxyphenyl)-2-oxoethyl)thio)-3-phenylquinazolin-4(3H)-one hydrobromide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context.

    Comparison with Similar Compounds

    Similar Compounds

    • 2-(4-methoxyphenyl)quinazolin-4(3H)-one
    • 3-phenylquinazolin-4(3H)-one
    • 2-(4-methoxyphenyl)-3-phenylquinazolin-4(3H)-one

    Uniqueness

    2-((2-(4-methoxyphenyl)-2-oxoethyl)thio)-3-phenylquinazolin-4(3H)-one hydrobromide is unique due to the presence of both the methoxyphenyl and phenyl groups, as well as the thioether linkage. This combination of structural features contributes to its distinct chemical and biological properties, setting it apart from other quinazolinone derivatives.

    Properties

    IUPAC Name

    2-[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl-3-phenylquinazolin-4-one;hydrobromide
    Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C23H18N2O3S.BrH/c1-28-18-13-11-16(12-14-18)21(26)15-29-23-24-20-10-6-5-9-19(20)22(27)25(23)17-7-3-2-4-8-17;/h2-14H,15H2,1H3;1H
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    YQBZLULFZVASJA-UHFFFAOYSA-N
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    COC1=CC=C(C=C1)C(=O)CSC2=NC3=CC=CC=C3C(=O)N2C4=CC=CC=C4.Br
    Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C23H19BrN2O3S
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Weight

    483.4 g/mol
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

    Reactant of Route 1
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    2-((2-(4-methoxyphenyl)-2-oxoethyl)thio)-3-phenylquinazolin-4(3H)-one hydrobromide
    Reactant of Route 2
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    2-((2-(4-methoxyphenyl)-2-oxoethyl)thio)-3-phenylquinazolin-4(3H)-one hydrobromide
    Reactant of Route 3
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    2-((2-(4-methoxyphenyl)-2-oxoethyl)thio)-3-phenylquinazolin-4(3H)-one hydrobromide
    Reactant of Route 4
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    2-((2-(4-methoxyphenyl)-2-oxoethyl)thio)-3-phenylquinazolin-4(3H)-one hydrobromide
    Reactant of Route 5
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    Reactant of Route 6
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